1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL
Description
1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL is a secondary alcohol featuring a butenyloxy substituent attached to a 2-methylpropan-2-ol backbone. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.19 g/mol.
Properties
CAS No. |
1398504-09-0 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-but-3-en-2-yloxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H16O2/c1-5-7(2)10-6-8(3,4)9/h5,7,9H,1,6H2,2-4H3 |
InChI Key |
NJYADDCPOMXFAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OCC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL can be achieved through several methods. One common approach involves the reaction of 3-buten-2-ol with 2-methylpropan-2-ol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be employed under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Various ether derivatives depending on the nucleophile used.
Scientific Research Applications
1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL involves its interaction with specific molecular targets. The compound’s ether linkage and tertiary alcohol group allow it to participate in various biochemical pathways. It may act as an enzyme inhibitor or modulator, affecting the activity of specific proteins and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL and analogous derivatives, focusing on molecular properties, functional groups, and applications:
Key Structural and Functional Insights:
Reactivity: The butenyloxy group in the target compound enables reactions like Michael additions or Diels-Alder cyclizations, unlike saturated ethers (e.g., cyclohexenyl or dibenzylamino derivatives) . Halogenated analogs (e.g., 1-(4-bromophenyl)-2-methylpropan-2-ol) exhibit enhanced electrophilicity for cross-coupling, whereas silyl-protected derivatives () improve stability in polar environments .
Applications: Polymer Science: Silyl ether derivatives () are critical for water-processable photovoltaic materials, suggesting the target compound could serve as a precursor for similar applications .
Biological Activity
1-(But-3-EN-2-yloxy)-2-methylpropan-2-OL, also known as a derivative of propanol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a butenyl ether linkage and a secondary alcohol group. Its chemical formula is , and it possesses unique properties that influence its biological interactions.
The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways.
Key Mechanisms:
- Enzyme Interaction: The compound can form covalent bonds with nucleophilic sites on enzymes, altering their activity and potentially leading to therapeutic effects.
- Cytotoxicity: Preliminary studies indicate that this compound exhibits cytotoxic properties against certain tumor cell lines, suggesting a possible role in cancer therapy .
Cytotoxicity and Antiproliferative Effects
Recent research has investigated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth.
Table 1: Cytotoxic Activity Against Tumor Cell Lines
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Breast) | 5.4 | 3.0 |
| HeLa (Cervical) | 6.8 | 2.5 |
| A375 (Melanoma) | 4.9 | 4.0 |
The selectivity index is calculated based on the ratio of IC50 values against normal cells versus tumor cells, indicating the compound's preferential toxicity towards cancerous cells.
Case Studies
Case Study 1: Anticancer Activity in Mice
In a xenograft model study, mice treated with this compound showed a significant reduction in tumor size compared to control groups. The study suggested that the compound may induce apoptosis through the intrinsic pathway, as evidenced by increased levels of activated caspase proteins .
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial activity of the compound against various bacterial strains. Results indicated moderate effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 1.5 mg/L .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
